molecular formula C11H7N5O2S2 B14947619 5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine

5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14947619
M. Wt: 305.3 g/mol
InChI Key: YBYKDLGNWBJBDT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 8-nitroquinoline-5-thiol with 2-amino-1,3,4-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate or hydrogen peroxide.

Scientific Research Applications

5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial growth, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H7N5O2S2

Molecular Weight

305.3 g/mol

IUPAC Name

5-(8-nitroquinolin-5-yl)sulfanyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H7N5O2S2/c12-10-14-15-11(20-10)19-8-4-3-7(16(17)18)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14)

InChI Key

YBYKDLGNWBJBDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])SC3=NN=C(S3)N

Origin of Product

United States

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